molecular formula C24H19NO4 B7791409 Fmoc-l-indoline-2-carboxylic acid

Fmoc-l-indoline-2-carboxylic acid

Cat. No.: B7791409
M. Wt: 385.4 g/mol
InChI Key: FWYAYXBFHLDIRA-QFIPXVFZSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Fmoc-l-indoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is commonly used in the Fmoc solid-phase peptide synthesis (SPPS) method, where it acts as a protecting group for amino acids. This interaction is crucial for the stepwise construction of peptides, as it prevents unwanted side reactions during the synthesis process .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving peptide synthesis, the presence of this compound can impact the efficiency and fidelity of the synthesis process, thereby affecting the overall function of the synthesized peptides within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group in peptide synthesis, binding to the amino group of amino acids and preventing unwanted reactions. This selective binding is essential for the accurate and efficient synthesis of peptides. Additionally, this compound can influence enzyme activity by inhibiting or activating specific enzymes involved in peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as prolonged exposure to light or high temperatures. This degradation can affect its efficacy in peptide synthesis and other biochemical applications. Long-term studies have shown that maintaining optimal storage conditions is crucial for preserving the stability and functionality of this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At high doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the stepwise construction of peptides. The compound can also affect metabolic flux and metabolite levels, influencing the overall efficiency and outcome of the synthesis process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where peptide synthesis occurs. The distribution and localization of this compound are crucial for its activity and function in biochemical applications .

Subcellular Localization

This compound is primarily localized in the subcellular compartments involved in peptide synthesis, such as the endoplasmic reticulum and Golgi apparatus. Targeting signals and post-translational modifications help direct the compound to these specific compartments, ensuring its proper function and activity. The subcellular localization of this compound is essential for its role in facilitating accurate and efficient peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-l-indoline-2-carboxylic acid typically involves the protection of the amino group of l-indoline-2-carboxylic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. This process can be achieved through the reaction of l-indoline-2-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-l-indoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-l-indoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-l-indoline-2-carboxylic acid is unique due to its indoline ring structure, which imparts distinct chemical properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of peptides and other complex molecules that require specific structural features .

Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYAYXBFHLDIRA-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198560-38-2
Record name (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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